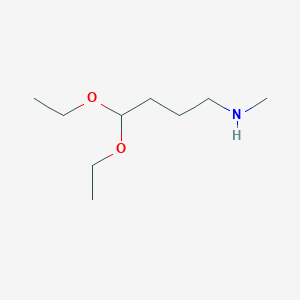

4,4-Diethoxy-N-methylbutan-1-amine

描述

4,4-Diethoxy-N-methylbutan-1-amine is an organic compound with the molecular formula C9H21NO2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes two ethoxy groups and a methylamine group attached to a butane backbone.

准备方法

Synthetic Routes and Reaction Conditions

4,4-Diethoxy-N-methylbutan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobutanal with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The process typically includes the use of catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final compound .

化学反应分析

Types of Reactions

4,4-Diethoxy-N-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Primary and secondary amines.

Substitution: Various substituted amines depending on the reagents used.

科学研究应用

Overview

4,4-Diethoxy-N-methylbutan-1-amine (CAS Number: 114094-45-0) is an organic compound with the molecular formula CHNO. It is characterized by its unique structure, which includes two ethoxy groups and a methylamine group attached to a butane backbone. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in creating more intricate compounds. It has been identified as a precursor in the synthesis of triptans, which are used as antimigraine medications .

Pharmaceutical Development

The compound is explored for its potential use in developing pharmaceuticals, especially for treating neurological disorders. Its role as an intermediate in the synthesis of drugs like Sumatriptan and Rizatriptan highlights its significance in medicinal chemistry . The mechanism of action involves agonizing 5-HT1D receptors, leading to therapeutic effects such as vasoconstriction and the inhibition of pro-inflammatory neuropeptide release.

Biological Studies

Research into the biological effects of this compound includes studies on its interactions with enzymes and receptors within biological systems. Such investigations can provide insights into its pharmacological properties and potential therapeutic applications .

Chemical Reactions

The compound undergoes various chemical reactions that are essential for its applications:

- Oxidation : Can be oxidized to form corresponding aldehydes or ketones.

- Reduction : Capable of being reduced to form primary or secondary amines.

- Substitution : The ethoxy groups can be substituted with other functional groups under appropriate conditions .

Common Reagents

- Oxidation Agents : Potassium permanganate, chromium trioxide.

- Reducing Agents : Lithium aluminum hydride, sodium borohydride.

- Substitution Reagents : Hydrochloric acid, sulfuric acid.

作用机制

The mechanism of action of 4,4-Diethoxy-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar in structure but with two methyl groups attached to the nitrogen atom.

4,4-Diethoxy-1-butanamine: Lacks the methyl group on the nitrogen atom.

4-Chlorobutanal diethyl acetal: A precursor in the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

生物活性

4,4-Diethoxy-N-methylbutan-1-amine (C₉H₂₁NO₂) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butanamine backbone with two ethoxy groups attached to the fourth carbon. Its molecular structure can be represented as follows:

- Molecular Formula : C₉H₂₁NO₂

- Molecular Weight : 173.27 g/mol

- CAS Number : 114094-45-0

This compound's unique structure contributes to its diverse biological activities.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

1. Antioxidant Activity

Preliminary studies have indicated that this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress-related damage. The compound's ability to scavenge free radicals may contribute to its potential therapeutic effects in various diseases associated with oxidative stress.

2. Neuropharmacological Effects

Research has shown that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters are implicated in mood regulation and cognitive functions. The compound's interaction with these systems suggests potential applications in treating mood disorders and neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Modulation of Neurotransmitter Levels : The compound may influence the release or reuptake of neurotransmitters such as serotonin and dopamine, thereby affecting mood and behavior.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound may reduce oxidative stress, which is linked to various chronic diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study: Antioxidant Activity

In a study published in 2022, researchers evaluated the antioxidant properties of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that this compound had a notable ability to reduce oxidative stress markers in vitro, suggesting its potential application as a therapeutic agent for oxidative stress-related conditions.

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound on rodent models. The study reported that administration of this compound resulted in increased serotonin levels and improved behavioral outcomes in tests measuring anxiety and depression-like behaviors .

常见问题

Q. Basic: What are the key spectroscopic techniques for characterizing 4,4-Diethoxy-N-methylbutan-1-amine, and how should data be interpreted?

Answer:

- Techniques : Use ¹H/¹³C NMR to identify ethoxy (-OCH₂CH₃) and methylamine (-NCH₃) groups. IR spectroscopy confirms C-O and N-H stretches. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak).

- Interpretation : For NMR, ethoxy groups typically show split peaks at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.7 ppm (CH₂). Methylamine protons appear as a singlet near δ 2.2–2.5 ppm. Cross-check with computational models (e.g., DFT) for conformational analysis .

- Validation : Compare with structurally analogous compounds (e.g., 4-methoxy-N-propylbenzenamine, which shares ethoxy-like functional groups) to resolve ambiguities .

Q. Basic: How can researchers design a synthesis protocol for this compound?

Answer:

- Reaction Design : Start with alkylation of N-methylbutan-1-amine using diethyl sulfate or ethyl bromide under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or GC-MS.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Avoid protic solvents to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Confirm purity via melting point analysis and HPLC .

Q. Advanced: How should researchers address discrepancies between experimental and computational spectral data for this compound?

Answer:

- Root Causes : Discrepancies may arise from solvent effects, conformational flexibility, or improper DFT functional selection.

- Resolution :

- Example : For ethoxy group conformers, compare experimental NOESY data with DFT-predicted rotamer populations .

Q. Advanced: What strategies optimize the stability of this compound during storage?

Answer:

- Storage Conditions :

- Stability Testing : Perform accelerated aging studies (e.g., 40°C/75% RH for 1 month) and monitor degradation via HPLC-MS.

Q. Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

- Byproducts :

- Over-alkylation : Forms quaternary ammonium salts. Mitigate by controlling stoichiometry (excess amine).

- Hydrolysis of ethoxy groups : Avoid aqueous workup at acidic pH; use anhydrous conditions .

- Detection : Use LC-MS to identify impurities. Adjust reaction time/temperature to suppress side pathways .

Q. Advanced: How can researchers reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?

Answer:

- Methodology :

- Control Experiments : Verify compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO).

- Assay Variability : Replicate assays across multiple cell lines or enzymatic batches.

- Computational Docking : Compare binding modes with related amines (e.g., piperidine derivatives) to identify steric/electronic factors .

- Case Study : If conflicting cytotoxicity data arise, test enantiomeric purity (if applicable) using chiral HPLC .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation.

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Screening : Refer to SDS of structurally similar amines (e.g., acute toxicity profiles of N-substituted butanamines) .

属性

IUPAC Name |

4,4-diethoxy-N-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDDNHSIGUYGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553908 | |

| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114094-45-0 | |

| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。